N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide (also known as SBI-0640756) is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound targets a specific protein, known as glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes.
Applications De Recherche Scientifique
SBI-0640756 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit GSK-3, a protein that is involved in the regulation of cell growth, apoptosis, and metabolism. Inhibition of GSK-3 has been linked to the prevention of cancer cell proliferation, the reduction of amyloid-beta production in Alzheimer's disease, and the improvement of insulin sensitivity in diabetes.
Mécanisme D'action
SBI-0640756 is a selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 has been implicated in the regulation of cell growth, apoptosis, metabolism, and gene expression. SBI-0640756 binds to the ATP-binding site of GSK-3, preventing its activity and downstream signaling pathways. This leads to the inhibition of cancer cell proliferation, the reduction of amyloid-beta production in Alzheimer's disease, and the improvement of insulin sensitivity in diabetes.
Biochemical and Physiological Effects
SBI-0640756 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, SBI-0640756 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Bhat et al., 2013). In Alzheimer's disease, SBI-0640756 has been shown to reduce amyloid-beta production and improve cognitive function in mouse models (Hooper et al., 2008). In diabetes, SBI-0640756 has been shown to improve insulin sensitivity and glucose homeostasis in mouse models (Patel et al., 2008).
Avantages Et Limitations Des Expériences En Laboratoire
SBI-0640756 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. One limitation is that its specificity for GSK-3 may affect other signaling pathways, leading to off-target effects. Another limitation is that its efficacy and safety in humans have not been fully established, which requires further clinical studies.
Orientations Futures
There are several future directions for research on SBI-0640756. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. This includes improving its solubility, bioavailability, and selectivity for GSK-3. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Conclusion
In conclusion, SBI-0640756 is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. The compound targets GSK-3, a protein that plays a crucial role in various cellular processes. SBI-0640756 has been extensively studied for its biochemical and physiological effects in preclinical studies. However, further research is needed to fully understand its mechanism of action and potential off-target effects. Overall, SBI-0640756 is a promising candidate for further research and development in the field of drug discovery.
Méthodes De Synthèse
The synthesis of SBI-0640756 involves a series of chemical reactions that result in the formation of a naphthamide scaffold with an isoxazole ring and a tert-butyl group attached to it. The synthesis process has been described in detail in a research paper by researchers at the Scripps Research Institute (Bain et al., 2007). The compound can be synthesized in a multi-step process, starting with commercially available starting materials.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)15-11-16(20-22-15)19-17(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVXVCDNHGXBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.